REACTION_CXSMILES
|
[CH2:1]([C:4]1([NH2:20])[CH2:11][CH2:10][CH2:9][CH:8]([O:12][Si](C(C)(C)C)(C)C)[CH2:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3]>CO.[Pd]>[NH2:20][C:4]1([CH2:1][CH2:2][CH3:3])[CH2:11][CH2:10][CH2:9][CH:8]([OH:12])[CH2:7][CH2:6][CH2:5]1
|
Name
|
1-allyl-5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
|
Quantity
|
895 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(CCCC(CCC1)O[Si](C)(C)C(C)(C)C)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
52 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCC(CCC1)O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.794 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |